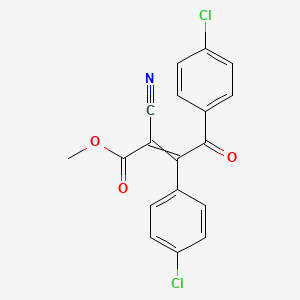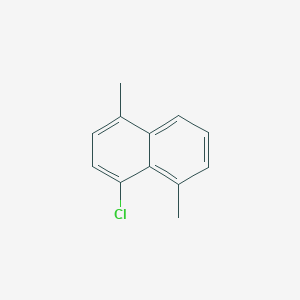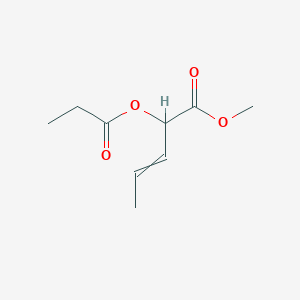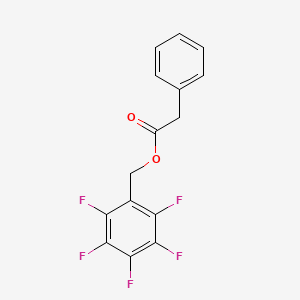
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 4-chlorophenyl groups, a cyano group, and an oxobutenoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of methyl acetoacetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to the presence of the cyano and oxobutenoate groups, which can participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,4-bis(4-fluorophenyl)-2-cyano-4-oxobut-2-enoate
- Methyl 3,4-bis(4-bromophenyl)-2-cyano-4-oxobut-2-enoate
- Methyl 3,4-bis(4-methylphenyl)-2-cyano-4-oxobut-2-enoate
Uniqueness
Methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical and biological properties. These properties differentiate it from similar compounds with different substituents, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
62955-78-6 |
|---|---|
Fórmula molecular |
C18H11Cl2NO3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
methyl 3,4-bis(4-chlorophenyl)-2-cyano-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H11Cl2NO3/c1-24-18(23)15(10-21)16(11-2-6-13(19)7-3-11)17(22)12-4-8-14(20)9-5-12/h2-9H,1H3 |
Clave InChI |
RKUDSIRQFUTEAH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)

![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)


![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
